1,2,4,5-TETRAHYDRO-BENZO[D]AZEPINE-3-CARBOXYLIC ACID METHYL ESTER
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Overview
Description
1,2,4,5-TETRAHYDRO-BENZO[D]AZEPINE-3-CARBOXYLIC ACID METHYL ESTER is a heterocyclic compound that belongs to the benzazepine family Benzazepines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,2,4,5-tetrahydro-3h-3-benzazepine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF₃SO₃H) . Another method includes the reductive rearrangement of oximes in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) and a boron hydride-dimethyl sulfide complex .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-TETRAHYDRO-BENZO[D]AZEPINE-3-CARBOXYLIC ACID METHYL ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
1,2,4,5-TETRAHYDRO-BENZO[D]AZEPINE-3-CARBOXYLIC ACID METHYL ESTER has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzazepine derivatives.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 1,2,4,5-tetrahydro-3h-3-benzazepine-3-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved include binding to active sites on enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
1-Benzazepine: Similar structure but different functional groups.
2-Benzazepine: Isomeric form with different attachment points for the benzene ring.
3-Benzazepine: Another isomer with distinct biological activities.
Uniqueness
1,2,4,5-TETRAHYDRO-BENZO[D]AZEPINE-3-CARBOXYLIC ACID METHYL ESTER is unique due to its specific functional groups and the resulting biological activities.
Properties
CAS No. |
27912-16-9 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)13-8-6-10-4-2-3-5-11(10)7-9-13/h2-5H,6-9H2,1H3 |
InChI Key |
DNRSEGGLDQZRHP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C2CC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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